molecular formula C11H10O B2842371 (2E)-2-(phenylmethylidene)cyclobutan-1-one CAS No. 208652-65-7

(2E)-2-(phenylmethylidene)cyclobutan-1-one

Cat. No. B2842371
CAS RN: 208652-65-7
M. Wt: 158.2
InChI Key: OARKISAIZLETMQ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-2-(phenylmethylidene)cyclobutan-1-one” is a chemical compound with the CAS Number: 208652-65-7 . It has a molecular weight of 158.2 and its IUPAC name is (E)-2-benzylidenecyclobutan-1-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10O/c12-11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8+ . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder and it is stored at a temperature of 4 degrees Celsius . Unfortunately, the boiling point is not specified .

Scientific Research Applications

Organic Synthesis and Total Synthesis of Natural Products

(2E)-2-(phenylmethylidene)cyclobutan-1-one: serves as a valuable building block in organic synthesis. Researchers have harnessed its reactivity to construct complex molecules, including natural products. For instance, the Han Fu-She group achieved the total synthesis of several tetracyclic diterpenoids (Cyrneine A and B, Glaucopine C, (-)-Hamigeran B, and (-)-4-Bromohamigeran B) using divergent synthetic strategies . These successful syntheses highlight the compound’s versatility and utility in accessing structurally intricate targets.

Catalysis and Asymmetric Transformations

The compound’s unique structure makes it an attractive candidate for catalytic reactions. Notably, researchers have developed palladium-catalyzed asymmetric hydrogenation of diarylalkyl methyl ketones using this compound as a substrate . Such transformations provide access to chiral molecules, which are essential in drug discovery and materials science.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H317, H319, and H335 . Precautionary statements include P261, P264, P271, P272, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(2E)-2-benzylidenecyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARKISAIZLETMQ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC(=O)/C1=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(phenylmethylidene)cyclobutan-1-one

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